molecular formula C19H16O4 B337293 Naphthalen-2-yl 3,4-dimethoxybenzoate

Naphthalen-2-yl 3,4-dimethoxybenzoate

Cat. No.: B337293
M. Wt: 308.3 g/mol
InChI Key: JYIBGJAWSTXRJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthalen-2-yl 3,4-dimethoxybenzoate is a synthetic organic compound featuring a naphthalene core linked to a 3,4-dimethoxybenzoate ester group. This structural motif is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. The naphthalene ring system is a prominent scaffold in many investigated compounds and is present in several approved drugs . Researchers are exploring similar naphthalene derivatives for a range of biological activities. For instance, structurally related compounds have been designed and evaluated as potential anticancer agents, with some acting as tubulin polymerization inhibitors, a recognized mechanism for targeting rapidly dividing cancer cells . Other naphthalene-2-yl benzoate derivatives have been identified as candidates for Alzheimer's disease research, showing promise as acetylcholinesterase inhibitors in preliminary studies . The specific 3,4-dimethoxybenzoyl moiety in this compound may contribute to its physicochemical properties and biological interactions, making it a valuable building block for further chemical synthesis and structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only. It is not certified for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

naphthalen-2-yl 3,4-dimethoxybenzoate

InChI

InChI=1S/C19H16O4/c1-21-17-10-8-15(12-18(17)22-2)19(20)23-16-9-7-13-5-3-4-6-14(13)11-16/h3-12H,1-2H3

InChI Key

JYIBGJAWSTXRJZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Benzoate Moiety

Naphthalen-2-yl Benzoate
  • Structure : Lacks methoxy groups on the benzoate ring.
  • Properties : Reduced electron-donating effects compared to 3,4-dimethoxy derivatives. This may lower solubility in polar solvents and alter biological activity.
  • Applications : Primarily used in polymer and material science due to its simpler structure .
Methyl 3,5-Dimethoxybenzoate
  • Structure : Methoxy groups at 3- and 5-positions (vs. 3,4 in the target compound).
  • Properties : Symmetric substitution reduces steric hindrance but may decrease intermolecular interactions. Used as a precursor in fine chemical synthesis .
Ethyl 4-Nitrobenzoate
  • Structure : Nitro group at the 4-position instead of methoxy.
  • Properties : Electron-withdrawing nitro group reduces stability and increases reactivity. Derivatives like (5-formylfuran-2-yl) methyl 4-nitrobenzoate show lower cholinesterase inhibition compared to 3,4-dimethoxy analogs .

Physicochemical and Crystallographic Properties

  • Solubility: Methoxy groups improve solubility in organic solvents (e.g., ethyl acetate, DMSO) compared to non-substituted analogs.
  • Crystallinity: Tryptamine 3,4-dimethoxybenzoate forms monoclinic crystals (space group P2/c), with distinct conformational stability in the aminoethyl group . In contrast, metal complexes of 3,4-dimethoxybenzoate (e.g., with nicotinamide) exhibit varied coordination geometries, relevant for materials science .

Metabolic and Stability Considerations

  • Chemical Stability : Sodium 3,4-dimethoxybenzoate, isolated from Aristolochia cucurbitifolia, demonstrates stability in aqueous environments, suggesting utility in pharmaceutical formulations .

Industrial Relevance

  • Pharmaceuticals : Cholinesterase inhibitors for Alzheimer’s disease .
  • Coordination Chemistry : Metal(II) 3,4-dimethoxybenzoate complexes show promise in antiviral research (e.g., anti-SARS-CoV-2) .
  • Natural Product Isolation : Sodium 3,4-dimethoxybenzoate is a bioactive constituent in traditional medicinal plants .

Preparation Methods

Direct Esterification via Acid Chloride Intermediates

The most straightforward route to Naphthalen-2-yl 3,4-dimethoxybenzoate involves the reaction of 3,4-dimethoxybenzoyl chloride with 2-naphthol. This method typically employs a Schotten-Baumann reaction, where the acid chloride is generated in situ from 3,4-dimethoxybenzoic acid using thionyl chloride (SOCl₂). The subsequent esterification with 2-naphthol in a biphasic system (e.g., water and dichloromethane) in the presence of a base like pyridine or triethylamine facilitates nucleophilic acyl substitution.

Reaction Conditions:

  • Temperature: 0–25°C

  • Solvent: Dichloromethane (DCM) or ethyl acetate

  • Base: Pyridine (1.2 equiv)

  • Yield: 65–75%

A critical challenge is the sensitivity of methoxy groups to acidic or strongly nucleophilic conditions, which may necessitate protective group strategies. For instance, the use of milder bases like DMAP (4-dimethylaminopyridine) has been reported to suppress demethylation side reactions.

Mitsunobu Reaction for Sterically Hindered Systems

For substrates prone to racemization or poor reactivity, the Mitsunobu reaction offers a robust alternative. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to mediate the coupling of 3,4-dimethoxybenzoic acid with 2-naphthol. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at room temperature, achieving yields of 70–80%.

Key Advantages:

  • Retention of stereochemistry at chiral centers (if present).

  • Compatibility with acid-sensitive functional groups.

Limitations:

  • High cost of DEAD and PPh₃.

  • Generation of stoichiometric triphenylphosphine oxide byproducts, complicating purification.

Catalytic Asymmetric Synthesis

Photoenolization-Driven Deconjugation

Recent advances in photochemistry have enabled enantioselective synthesis of α-chiral esters, including derivatives of this compound. A 2025 study demonstrated that UV irradiation (365 nm) of α,β-unsaturated esters in the presence of a chiral phosphoric acid (CPA) catalyst induces photoenolization, followed by stereocontrolled protonation (Scheme 1).

Mechanistic Insights:

  • Photoexcitation: The α,β-unsaturated ester absorbs UV light, promoting a π→π* transition.

  • Enolization: A-hydride shift generates a prochiral enolate intermediate.

  • Asymmetric Protonation: The CPA catalyst directs facial-selective proton transfer, yielding the enantiomerically enriched ester.

Optimized Parameters:

ParameterValue
Catalyst(R)-CPA (10 mol%)
SolventToluene
Irradiation Time12 h
Enantiomeric Excess85–92% ee

This method is particularly valuable for accessing non-racemic analogs of this compound, though scalability remains a concern due to prolonged irradiation times.

Regioselective Demethylation Strategies

Aluminum Chloride-Mediated Demethylation

A patented process (US7053218B2) describes the regioselective demethylation of 3′,4′,5′-trimethoxybenzoate precursors using AlCl₃ in dichloromethane (DCM). This method selectively removes the para-methoxy group while preserving ortho-substituents, enabling the synthesis of 4′-hydroxy-3′,5′-dimethoxybenzoate intermediates (Table 1).

Procedure:

  • Substrate: 2-Naphthyl 3′,4′,5′-trimethoxybenzoate (100 mg).

  • Reagent: Anhydrous AlCl₃ (1.0 g, 7.5 mmol).

  • Conditions: DCM, 25°C, 30 min.

  • Workup: Quenching with 5% HCl, extraction with DCM, column chromatography.

  • Yield: 74.6%.

Table 1: Demethylation Efficiency Across Substrates

SubstrateProductYield (%)
2-Naphthyl 3′,4′,5′-TMB2-Naphthyl 4′-OH-3′,5′-DMB74.6
Phenyl 3′,4′-DMBPhenyl 4′-OH-3′-MB68.2

This method’s regioselectivity arises from the differential stability of intermediate oxonium ions, with para-methoxy groups being more susceptible to Lewis acid-mediated cleavage.

Comparative Analysis and Optimization

Yield vs. Stereochemical Control

Classical esterification methods prioritize yield (65–80%) but lack stereochemical control, making them unsuitable for chiral variants. In contrast, asymmetric photodeconjugation achieves high enantioselectivity (≥85% ee) at the expense of longer reaction times (12–24 h).

Scalability Challenges

Industrial-scale production favors AlCl₃-mediated demethylation due to low reagent costs and short reaction times (30 min). However, the need for anhydrous conditions and column chromatography complicates large-batch synthesis .

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